4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antioxidant Properties
A study focused on the synthesis of new compounds related to 4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid, exploring their antioxidant activity. This research developed preparative methods for synthesizing similar compounds and evaluated their antioxidant activity in vitro, demonstrating the potential of these compounds for various applications, including medicinal chemistry (Dmitro V. Dovbnya et al., 2022).
Facile Synthesis of Derivatives
Another study described the efficient synthesis of 4-aryl-2-aminobutyric acids, which are structurally related to this compound. This synthesis demonstrated the versatility of the chemical structures for further functionalization and study (A. Heim-Riether, 2008).
Application in Peptide and Molecular Engineering
Linkers for Solid-Phase Synthesis
Research on 4-formyl-3,5-dimethoxyphenol, a key intermediate for preparing acid-labile linkers and resins for solid-phase synthesis, highlights its application in the synthesis of peptides and non-peptides. This work underscores the importance of such compounds in facilitating the synthesis of biologically relevant molecules (Jin et al., 2001).
Organic Sensitizers for Solar Cells
A study on novel organic sensitizers for solar cell applications engineered at the molecular level includes the synthesis of compounds with functional groups similar to this compound. These sensitizers demonstrated high efficiency in converting photon energy to electrical energy, illustrating the compound's relevance in renewable energy technologies (Sanghoon Kim et al., 2006).
Bioactive Compound Synthesis
- Synthesis of Bioactive Heterocyclic Compounds: Research into the synthesis of new heterocyclic compounds with expected biological activity involves the reaction of related butanoic acid derivatives to produce molecules with potential antimicrobial and antifungal properties. This study showcases the therapeutic potential of compounds structurally related to this compound (G. H. Sayed et al., 2003).
Properties
IUPAC Name |
4-[5-(2-amino-4,5-dimethoxyphenyl)tetrazol-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-21-10-6-8(9(14)7-11(10)22-2)13-15-17-18(16-13)5-3-4-12(19)20/h6-7H,3-5,14H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZYTYVPNWNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.